molecular formula C3H8O2S2 B019338 S-ethyl methanesulfonothioate CAS No. 2043-76-7

S-ethyl methanesulfonothioate

Cat. No. B019338
CAS RN: 2043-76-7
M. Wt: 140.23 g/mol
InChI Key: IZAYCFBWPSFFJI-UHFFFAOYSA-N
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Description

Methanesulfonates, including ethyl methanesulfonate (EMS), are widely studied due to their mutagenic properties and their roles in genetic research. These compounds are known for their ability to alkylate DNA, leading to mutations, and have been used extensively in mutagenesis studies across various organisms from microorganisms to mammals (Sega, 1984).

Scientific Research Applications

Theoretical Structure and Vibrational Analysis

Ethyl methanesulfonate (EMS), a known alkylating agent in mutagenic and carcinogenic processes, has been studied for its electronic structure and vibrational properties. Using density functional theory and Moller-Plesset second-order perturbation theory, researchers determined the electronic structure of EMS and the methanesulfonate anion (CH3SO3-). The study revealed two conformations of EMS, with the C(s) conformation being more stable. This research enhances understanding of EMS's role as a leaving group in alkylation reactions and provides a reliable assignment of its vibrational spectrum, crucial for further chemical analysis and applications (Tuttolomondo et al., 2005).

Mutagenesis in Plant Breeding and Stress Tolerance

EMS-induced mutagenesis is a potent tool for generating genetic diversity, crucial for identifying genes and understanding the molecular basis of agronomic traits such as plant development and abiotic stress tolerance. This approach has been applied in plant breeding to improve crop resistance to various stresses, showcasing EMS's utility in agricultural advancements. The integration of EMS mutation breeding with genetic engineering holds promising prospects for future plant breeding and fundamental research, demonstrating the compound's significant role in agricultural sciences (Chen et al., 2023).

Detection of Genotoxic Impurities

In the pharmaceutical industry, methanesulfonic acid containing potentially genotoxic impurities like methyl methanesulfonate and EMS is a concern. A study developed a high-performance liquid chromatography method with ultraviolet detection for determining these impurities in methanesulfonic acid. This research is critical for ensuring the safety and efficacy of pharmaceutical products, highlighting EMS's relevance in pharmaceutical quality control (Zhou et al., 2017).

Advances in Genetic Mutation Analysis

Next-generation sequencing has revolutionized the identification of EMS-induced mutations, enabling rapid mapping and characterization of mutations in model organisms. This technological advancement has significantly accelerated genetic research, demonstrating EMS's importance in modern molecular biology for understanding genetic mutations and their implications (Zhang et al., 2014).

Environmental and Chemical Engineering Applications

The study of methanesulfonic acid (MSA) usage in semiconductor packaging processes to understand sulfur ingression on encapsulated leadframes demonstrates EMS's relevance in materials science and engineering. This research provides insights into the chemical byproducts' effects on semiconductor components, crucial for improving device reliability and performance (Omar et al., 2022).

properties

IUPAC Name

1-methylsulfonylsulfanylethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O2S2/c1-3-6-7(2,4)5/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZAYCFBWPSFFJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40542530
Record name S-Ethyl methanesulfonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40542530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-ethyl methanesulfonothioate

CAS RN

2043-76-7
Record name S-Ethyl methanesulfonothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2043-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-Ethyl methanesulfonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40542530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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